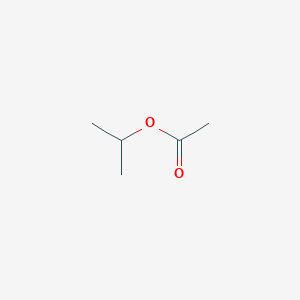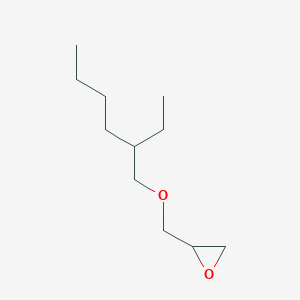
N-(3-Pyridylmethyl)dihydroepidoxorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Pyridylmethyl)dihydroepidoxorubicin, also known as PDE, is a synthetic derivative of the chemotherapeutic drug doxorubicin. PDE is a potent antitumor agent that has shown promising results in preclinical studies.
Applications De Recherche Scientifique
N-(3-Pyridylmethyl)dihydroepidoxorubicin has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-(3-Pyridylmethyl)dihydroepidoxorubicin is effective against a wide range of cancer types, including breast, lung, colon, and liver cancer. N-(3-Pyridylmethyl)dihydroepidoxorubicin has also been shown to overcome multidrug resistance in cancer cells.
Mécanisme D'action
The mechanism of action of N-(3-Pyridylmethyl)dihydroepidoxorubicin is similar to that of doxorubicin. N-(3-Pyridylmethyl)dihydroepidoxorubicin intercalates into DNA and inhibits DNA synthesis, leading to cell death. N-(3-Pyridylmethyl)dihydroepidoxorubicin also generates reactive oxygen species (ROS), which further contribute to the cytotoxic effect.
Effets Biochimiques Et Physiologiques
N-(3-Pyridylmethyl)dihydroepidoxorubicin has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-Pyridylmethyl)dihydroepidoxorubicin also inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth. N-(3-Pyridylmethyl)dihydroepidoxorubicin has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Pyridylmethyl)dihydroepidoxorubicin has several advantages for lab experiments. It is easily synthesized and has a well-established mechanism of action. N-(3-Pyridylmethyl)dihydroepidoxorubicin has also been shown to be effective against a wide range of cancer types. However, N-(3-Pyridylmethyl)dihydroepidoxorubicin has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for N-(3-Pyridylmethyl)dihydroepidoxorubicin research. One area of research is the development of N-(3-Pyridylmethyl)dihydroepidoxorubicin analogs with improved solubility and stability. Another area of research is the investigation of N-(3-Pyridylmethyl)dihydroepidoxorubicin in combination with other chemotherapy drugs to enhance its efficacy. Additionally, the potential use of N-(3-Pyridylmethyl)dihydroepidoxorubicin in targeted drug delivery systems is an area of interest for future research.
Conclusion
In conclusion, N-(3-Pyridylmethyl)dihydroepidoxorubicin is a promising antitumor agent that has shown efficacy against a wide range of cancer types. The synthesis method of N-(3-Pyridylmethyl)dihydroepidoxorubicin is well-established, and its mechanism of action has been extensively studied. N-(3-Pyridylmethyl)dihydroepidoxorubicin has minimal toxicity to normal cells and has several advantages for lab experiments. Future research directions include the development of N-(3-Pyridylmethyl)dihydroepidoxorubicin analogs and investigation of N-(3-Pyridylmethyl)dihydroepidoxorubicin in combination with other chemotherapy drugs.
Méthodes De Synthèse
The synthesis of N-(3-Pyridylmethyl)dihydroepidoxorubicin involves the reaction of doxorubicin with pyridine-3-carboxaldehyde. The resulting compound is then reduced with sodium borohydride to yield N-(3-Pyridylmethyl)dihydroepidoxorubicin. The synthesis method of N-(3-Pyridylmethyl)dihydroepidoxorubicin is well-established and has been reported in several scientific publications.
Propriétés
Numéro CAS |
145785-63-3 |
|---|---|
Nom du produit |
N-(3-Pyridylmethyl)dihydroepidoxorubicin |
Formule moléculaire |
C33H36N2O11 |
Poids moléculaire |
636.6 g/mol |
Nom IUPAC |
9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H36N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21-23,28,35-38,40,42-43H,9-11,13-14H2,1-2H3 |
Clé InChI |
WALUPLQPGQZNOB-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O |
Synonymes |
N-(3-pyridylmethyl)dihydroepidoxorubicin YM 4 YM-4 YM4 doxorubicin analog |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



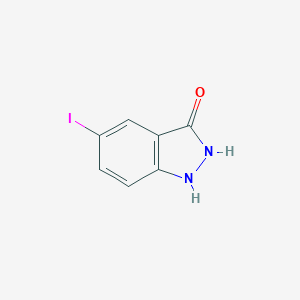
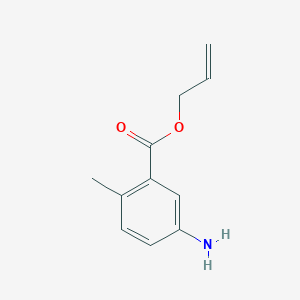
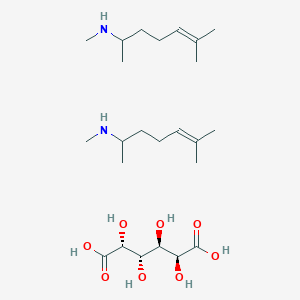
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)
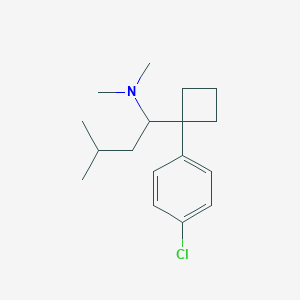
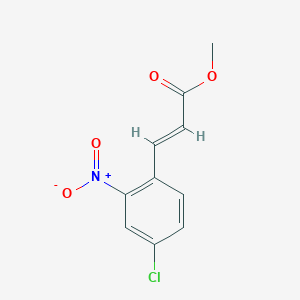
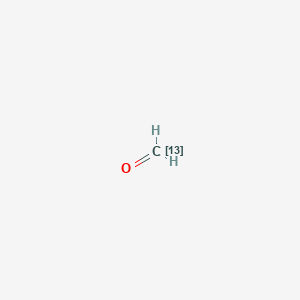
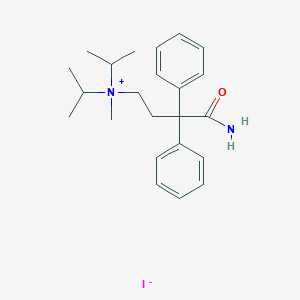
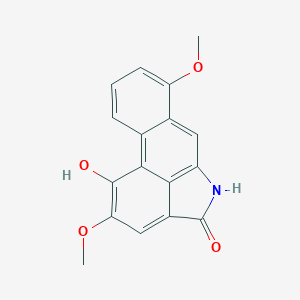
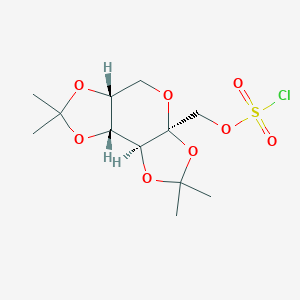
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
